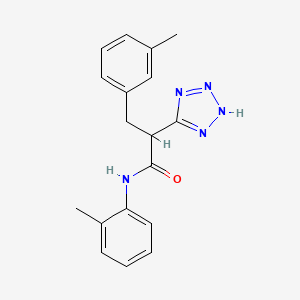

N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Description

Properties

IUPAC Name |

N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-12-6-5-8-14(10-12)11-15(17-20-22-23-21-17)18(24)19-16-9-4-3-7-13(16)2/h3-10,15H,11H2,1-2H3,(H,19,24)(H,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZLOJMQDWKHRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

Coupling reactions: The tetrazole intermediate is then coupled with 2-methylphenyl and 3-methylphenyl groups through a series of substitution reactions.

Amidation: The final step involves the formation of the amide bond, typically using reagents such as carbodiimides or other coupling agents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has several scientific research applications:

Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere for carboxylic acids, making it useful in drug design for enhancing the pharmacokinetic properties of therapeutic agents.

Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coordination complexes, due to its unique structural features.

Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic the carboxylate group, allowing the compound to participate in hydrogen bonding and ionic interactions with target proteins.

Comparison with Similar Compounds

N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide can be compared with other tetrazole-containing compounds, such as:

Losartan: An angiotensin II receptor antagonist used in the treatment of hypertension.

Valsartan: Another angiotensin II receptor antagonist with similar applications.

Candesartan: A compound with a similar mechanism of action as losartan and valsartan.

The uniqueness of this compound lies in its specific substitution pattern and the potential for diverse applications beyond those of the aforementioned compounds.

Biological Activity

N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a complex organic compound notable for its biological activity, particularly in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and potential applications, supported by relevant data and findings.

The synthesis of this compound involves several key steps:

- Formation of the Tetrazole Ring : This is achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

- Coupling Reactions : The tetrazole intermediate is coupled with 2-methylphenyl and 3-methylphenyl groups through substitution reactions.

- Amidation : The final step involves forming the amide bond, typically using coupling agents like carbodiimides.

The compound has the chemical formula CHNO and a CAS number of 483993-85-7. Its structure includes a tetrazole ring, which is known to enhance the pharmacokinetic properties of therapeutic agents due to its bioisosteric nature compared to carboxylic acids.

This compound's mechanism of action primarily involves interactions with biological targets such as enzymes or receptors. The tetrazole moiety can mimic carboxylate groups, facilitating hydrogen bonding and ionic interactions with target proteins. This characteristic makes it a valuable candidate in drug design.

Anticancer Properties

Recent studies have indicated that compounds containing tetrazole rings exhibit significant anticancer activity. For instance, similar tetrazole derivatives have shown effectiveness against various cancer cell lines, including Jurkat and A-431 cells. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the phenyl rings are crucial for enhancing cytotoxicity .

Enzyme Inhibition

In addition to its anticancer properties, this compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways. The presence of the tetrazole ring enhances binding affinity to target enzymes, which could lead to therapeutic applications in treating metabolic disorders .

Case Studies

- Antitumor Activity : A study evaluated the antitumor effects of various tetrazole derivatives, including this compound, revealing that modifications in the phenyl substituents significantly impacted their efficacy against cancer cell lines.

- Drug Design Applications : Researchers have utilized this compound in developing new drugs aimed at treating hypertension and cardiovascular diseases due to its structural similarities with known angiotensin II receptor antagonists like losartan .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(2-methylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide?

- Methodological Answer : A reflux-based approach using methanol and catalytic sulfuric acid (H₂SO₄) under steam bath conditions (4 hours) is a standard method. Post-reaction, the product is precipitated by pouring the mixture into crushed ice, followed by filtration, washing with cold water, and recrystallization from ethanol to enhance purity . Alternative routes involve aprotic solvents (e.g., DMF or THF) with alkoxide bases to facilitate nucleophilic substitution or coupling reactions, as seen in analogous tetrazole-containing compounds .

Q. How is the compound purified after synthesis, and what solvents are optimal for recrystallization?

- Methodological Answer : Purification typically involves filtration of the crude product, washing with cold water to remove acidic residues, and recrystallization using ethanol. Ethanol is preferred due to its intermediate polarity, which balances solubility at high temperatures and low solubility at room temperature, ensuring high crystalline yield .

Q. What spectroscopic techniques are used to confirm the structural integrity of the compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying aromatic protons, methyl groups, and tetrazole ring protons. Infrared (IR) spectroscopy identifies key functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak and fragmentation pattern .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?

- Methodological Answer : Key parameters include:

- Solvent selection : Aprotic solvents (e.g., DMF) minimize side reactions like hydrolysis.

- Catalyst/base choice : Alkoxide bases (e.g., NaOMe) enhance nucleophilic attack efficiency.

- Temperature control : Reflux at 80–100°C balances reaction rate and thermal degradation.

A fractional factorial design (DoE) can systematically evaluate these variables .

Q. What analytical strategies are recommended for identifying and quantifying impurities in this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is standard. Gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) resolves polar and non-polar impurities. Reference standards (e.g., USP guidelines) enable quantification, with limits of detection ≤0.1% .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the tetrazole moiety in this compound?

- Methodological Answer : SAR studies should focus on:

- Tetrazole bioisosteres : Replace the tetrazole with carboxyl or sulfonamide groups to assess pharmacokinetic differences.

- Substituent effects : Introduce electron-withdrawing/donating groups on the phenyl rings to evaluate binding affinity changes.

In vitro assays (e.g., enzyme inhibition or receptor binding) paired with molecular docking simulations provide mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.